molecular formula C15H18Cl2N2O2 B5292050 1-(4-ALLYLPIPERAZINO)-2-(2,5-DICHLOROPHENOXY)-1-ETHANONE

1-(4-ALLYLPIPERAZINO)-2-(2,5-DICHLOROPHENOXY)-1-ETHANONE

Cat. No.: B5292050
M. Wt: 329.2 g/mol
InChI Key: ZWSFRKLWZXFXLD-UHFFFAOYSA-N
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Description

1-(4-ALLYLPIPERAZINO)-2-(2,5-DICHLOROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(2,5-DICHLOROPHENOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: This step involves the reaction of an appropriate amine with a dihaloalkane to form the piperazine ring.

    Allylation: The piperazine ring is then allylated using an allyl halide under basic conditions.

    Attachment of the Dichlorophenoxy Group: The final step involves the reaction of the allylated piperazine with 2,5-dichlorophenol in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-ALLYLPIPERAZINO)-2-(2,5-DICHLOROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(2,5-DICHLOROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLPIPERAZINO)-2-(2,5-DICHLOROPHENOXY)-1-ETHANONE
  • 1-(4-ETHYLPIPERAZINO)-2-(2,5-DICHLOROPHENOXY)-1-ETHANONE
  • 1-(4-PROPYLPIPERAZINO)-2-(2,5-DICHLOROPHENOXY)-1-ETHANONE

Uniqueness

1-(4-ALLYLPIPERAZINO)-2-(2,5-DICHLOROPHENOXY)-1-ETHANONE is unique due to the presence of the allyl group, which can confer different chemical and biological properties compared to its methyl, ethyl, or propyl analogs. This uniqueness can be exploited in various applications, making it a compound of interest for further research.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c1-2-5-18-6-8-19(9-7-18)15(20)11-21-14-10-12(16)3-4-13(14)17/h2-4,10H,1,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSFRKLWZXFXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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